Carbonic Anhydrase Inhibition Potency: Scaffold-Level Benchmarking Against Acetazolamide
The benzothiazole-6-sulfonamide scaffold to which CAS 6273-16-1 belongs has been systematically evaluated for human carbonic anhydrase (hCA) I and II inhibition. In a study of 10 secondary sulfonamide derivatives containing the benzothiazole scaffold (compounds 1–10), Ki values against hCA I ranged from 0.052 ± 0.022 μM to 0.971 ± 0.280 μM, and against hCA II from 0.025 ± 0.010 μM to 0.682 ± 0.335 μM . Several compounds in this series inhibited the enzyme more potently than the clinical standard acetazolamide (AAZ). While direct data for CAS 6273-16-1 are not available in this dataset, the compound's 6-sulfamoyl group provides the essential zinc-binding pharmacophore required for CA inhibition, and its 2-fluorobenzamide terminus may further influence potency and isoform selectivity as observed in structurally related 2-fluorobenzamide CA inhibitors (PDB 1G45) .
| Evidence Dimension | hCA I and hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No direct quantitative hCA inhibition data publicly available for CAS 6273-16-1 at time of analysis. |
| Comparator Or Baseline | Benzothiazole-6-sulfonamide series: hCA I Ki 0.052–0.971 μM; hCA II Ki 0.025–0.682 μM. Acetazolamide (AAZ): standard clinical CA inhibitor. |
| Quantified Difference | Best-in-series compounds show sub-100 nM Ki, exceeding acetazolamide potency. Quantitative difference for CAS 6273-16-1 remains to be determined. |
| Conditions | In vitro esterase activity assay using purified recombinant hCA I and hCA II isoenzymes. |
Why This Matters
The 6-sulfamoyl-benzothiazole chemotype is validated as a nanomolar-potency hCA inhibitor scaffold, providing a strong mechanistic rationale for procuring CAS 6273-16-1 as a candidate CA inhibitor tool compound, with the expectation that its unique N-3 ethoxyethyl and 2-fluoro-benzamide substituents will confer distinct isoform selectivity and pharmacokinetic properties relative to simpler analogs.
- [1] Öztürk C, Kalay E, Gerni S, et al. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnol Appl Biochem. 2024;71(1):223-231. doi:10.1002/bab.2534 View Source
- [2] Kim C-Y, et al. Carbonic Anhydrase II (F131V) Complexed with 4-(Aminosulfonyl)-N-[(2-Fluorophenyl)Methyl]-Benzamide. PDB: 1G45. 2000. doi:10.2210/pdb1G45/pdb View Source
